N-(3-Chloro-2-hydroxypropyl)acetamide mechanism of action in vitro
An Investigational Guide to the In Vitro Mechanism of Action of N-(3-Chloro-2-hydroxypropyl)acetamide: A Proposed Research Framework Disclaimer: As of the latest literature review, N-(3-Chloro-2-hydroxypropyl)acetamide (...
Author: BenchChem Technical Support Team. Date: April 2026
An Investigational Guide to the In Vitro Mechanism of Action of N-(3-Chloro-2-hydroxypropyl)acetamide: A Proposed Research Framework
Disclaimer: As of the latest literature review, N-(3-Chloro-2-hydroxypropyl)acetamide (N-CHPA) is primarily documented as a chemical intermediate and a potential impurity in pharmaceutical manufacturing, notably in the synthesis of iodinated contrast media like Iohexol. There is a significant lack of publicly available research on its specific in vitro mechanism of action. This guide, therefore, is presented as a proposed investigational framework from a Senior Application Scientist's perspective. It outlines a logical, scientifically-grounded approach to systematically elucidate the potential biological activity of N-CHPA based on its chemical structure.
Introduction: From Chemical Structure to Mechanistic Hypothesis
N-(3-Chloro-2-hydroxypropyl)acetamide is a small molecule featuring a reactive chlorohydrin moiety. The presence of a chlorine atom on a carbon adjacent to a hydroxyl group makes this compound a potential alkylating agent. Under physiological conditions, it is hypothesized that N-CHPA can undergo an intramolecular reaction to form a reactive epoxide intermediate, glycidyl acetamide. This epoxide is a strong electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids.
This document outlines a multi-phase in vitro strategy to test this central hypothesis, moving from broad cytotoxic characterization to specific target identification and validation.
Phase 1: Foundational Cytotoxicity and Unbiased Target Screening
The initial phase aims to answer two fundamental questions: 1) Does N-CHPA exhibit biological activity in a cellular context? and 2) If so, what are its potential macromolecular targets?
Assessment of General Cytotoxicity
Before investigating a specific mechanism, it is crucial to establish the concentration-dependent effect of N-CHPA on cell viability. This provides a critical dose-response curve for planning subsequent, more targeted experiments. A standard cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma), is recommended due to their robustness and well-characterized nature.
Experimental Protocol: MTT Assay for Cell Viability
Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare a serial dilution of N-CHPA (e.g., from 1 µM to 10 mM) in complete cell culture medium. Replace the existing medium with the N-CHPA dilutions. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cell death (e.g., 10% DMSO).
Incubation: Incubate the plate for 24, 48, and 72 hours.
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of N-CHPA concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Chemoproteomics for Unbiased Target Identification
Assuming N-CHPA demonstrates cytotoxicity, the next logical step is to identify the proteins it covalently modifies. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to enrich and identify these targets directly in a complex biological system. This involves synthesizing a probe molecule that mimics N-CHPA but also contains a "handle" for enrichment, such as an alkyne or azide group for click chemistry.
Workflow: In Vitro Target Identification using ABPP
Exploratory
Technical Whitepaper & Safety Data Sheet (SDS): N-(3-Chloro-2-hydroxypropyl)acetamide
Executive Summary N-(3-Chloro-2-hydroxypropyl)acetamide is a highly specialized aliphatic chlorohydrin utilized predominantly as a critical intermediate in the pharmaceutical synthesis of oxazolidinone-class antibacteria...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(3-Chloro-2-hydroxypropyl)acetamide is a highly specialized aliphatic chlorohydrin utilized predominantly as a critical intermediate in the pharmaceutical synthesis of oxazolidinone-class antibacterials, most notably Linezolid[1]. Due to its structural motif—a primary alkyl chloride adjacent to a secondary hydroxyl group—the molecule exhibits latent electrophilic reactivity. This technical guide provides an in-depth analysis of its physicochemical properties, toxicological profile, and mechanistic utility, establishing a self-validating framework for safe handling and reactivity profiling in drug development environments.
Physicochemical Profiling
Understanding the physical parameters of N-(3-Chloro-2-hydroxypropyl)acetamide is foundational for predicting its behavior in organic solvents and biological systems. The quantitative data below reflects the properties of the isolated compound[2].
Toxicological Assessment & Hazard Causality (The Core SDS)
As a Senior Application Scientist, it is critical to look beyond standard GHS pictograms and understand the causality of a compound's toxicity to design effective safety protocols.
GHS Hazard Classifications:
Acute Toxicity (Oral): Category 4 (H302)
Skin/Eye Irritation: Category 2 (H315, H319)
Mutagenicity/Genotoxicity: Category 2 (H341 - Suspected of causing genetic defects)
Mechanistic Causality of Toxicity:
The toxicological concern surrounding N-(3-Chloro-2-hydroxypropyl)acetamide stems directly from its identity as a 1,2-chlorohydrin. While relatively stable at neutral pH, physiological or alkaline conditions trigger the deprotonation of the secondary hydroxyl group. The resulting alkoxide acts as an internal nucleophile, rapidly displacing the chloride ion via an intramolecular
SN2
mechanism to form an epoxide.
Epoxides are highly strained, reactive electrophiles. In vivo, they can act as alkylating agents, indiscriminately attacking nucleophilic centers on DNA (e.g., the N7 position of guanine) and cellular proteins. This alkylating potential classifies the compound as a Potential Genotoxic Impurity (PGI) in pharmaceutical manufacturing, necessitating stringent control limits (often <1.5 µ g/day intake) under ICH M7 guidelines.
Mechanistic Role in Oxazolidinone Synthesis
Despite its hazards, the latent reactivity of the chlorohydrin motif is exactly what makes it synthetically valuable. In the synthesis of Linezolid, the (S)-enantiomer of N-(3-Chloro-2-hydroxypropyl)acetamide is reacted with an aryl carbamate. The base-catalyzed in situ generation of the epoxide allows for a highly regioselective ring-opening nucleophilic attack by the carbamate nitrogen, followed by spontaneous cyclization to yield the 5(S)-aminomethyl-2-oxazolidinone core[1].
Fig 1: Base-catalyzed epoxidation and cyclization pathway of the chlorohydrin intermediate.
To ensure both synthetic success and operator safety, the following protocol establishes a self-validating workflow for utilizing N-(3-Chloro-2-hydroxypropyl)acetamide in base-catalyzed coupling reactions.
Step 1: Reaction Setup & Inertion
Action: In a Class II Type B2 biological safety cabinet or high-flow fume hood, dissolve 10.0 g of the chlorohydrin in 100 mL of anhydrous tetrahydrofuran (THF).
Causality: THF provides an aprotic environment that stabilizes the transition state of the intramolecular
SN2
reaction without competing as a nucleophile, preventing premature degradation of the intermediate.
Step 2: Base-Mediated Activation
Action: Perform a dropwise addition of 1.1 equivalents of sodium tert-butoxide (NaOtBu) at 0°C under an argon atmosphere.
Causality: The bulky alkoxide base selectively deprotonates the secondary hydroxyl group without acting as a competing nucleophile. Temperature control (0°C) is critical to suppress intermolecular oligomerization of the resulting epoxide.
Step 3: Nucleophilic Coupling
Action: Introduce the aryl carbamate precursor and gradually warm the reactor to 25°C.
Causality: The aryl carbamate attacks the less sterically hindered carbon of the epoxide. The warming step provides the necessary activation energy for the ring-opening and subsequent cyclization into the oxazolidinone core.
Action: Post-reaction, add 50 mL of 10% w/v aqueous sodium thiosulfate (
Na2S2O3
). Stir vigorously for 30 minutes.
Causality: Unreacted epoxides and residual chlorohydrins are potent mutagens. Thiosulfate is a soft, highly reactive nucleophile that rapidly opens residual epoxides, converting them into benign, water-soluble Bunte salts.
Validation: Withdraw a 50 µL aliquot of the organic layer. Analyze via HPLC-UV (210 nm). The protocol is validated only when the peak corresponding to the epoxide intermediate is completely absent. Do not proceed to waste disposal until this analytical validation is confirmed.
Regulatory Compliance & Waste Management
Due to the halogenated nature of the compound and its potential as an alkylating agent, waste must be strictly segregated.
Aqueous Waste: The thiosulfate-quenched aqueous layer, now containing inert Bunte salts, must still be collected as halogenated aqueous waste due to the presence of displaced chloride ions and residual organics.
Organic Waste: THF and unreacted organic byproducts must be incinerated at a licensed hazardous waste facility capable of handling halogenated solvents to prevent the formation of dioxins during combustion.
Title: The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates
Source: Organic Process Research & Development - ACS Publications
URL: [Link]
N-(3-Chloro-2-hydroxypropyl)acetamide: Molecular Weight, Exact Mass, and Its Mechanistic Role in Oxazolidinone Synthesis
Executive Summary N-(3-Chloro-2-hydroxypropyl)acetamide is a highly specific, functionally dense chlorohydrin intermediate. While it can exist as a racemate, its (S)-enantiomer (CAS 224323-47-1) is of paramount importanc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(3-Chloro-2-hydroxypropyl)acetamide is a highly specific, functionally dense chlorohydrin intermediate. While it can exist as a racemate, its (S)-enantiomer (CAS 224323-47-1) is of paramount importance in pharmaceutical drug development, serving as a critical building block and monitored impurity in the synthesis of oxazolidinone-class antibiotics, such as Linezolid[1][2].
For researchers and analytical scientists, distinguishing between the bulk molecular weight and the exact mass of this compound is not merely an academic exercise—it is the foundational logic behind stoichiometric scaling and high-resolution mass spectrometry (HRMS) identification. This whitepaper details the physicochemical profiling, synthetic utility, and self-validating analytical protocols required to isolate and verify this molecule.
Physicochemical Profiling & Mass Causality
Understanding the mass properties of N-(3-Chloro-2-hydroxypropyl)acetamide requires a strict bifurcation between macroscopic synthesis and microscopic detection.
Molecular Weight (151.59 g/mol ): This value is derived from the standard atomic weights of the elements, which account for the natural abundance of all stable isotopes (e.g., Chlorine's ~75.8%
35
Cl and ~24.2%
37
Cl). This average mass dictates the macroscopic stoichiometry required during bulk active pharmaceutical ingredient (API) manufacturing[3].
Exact Mass (151.040006 Da): This value is calculated using exclusively the single most abundant isotope for each constituent element (
12
C,
1
H,
35
Cl,
14
N,
16
O)[3]. In analytical chemistry, this is the precise target value used to identify the compound in a complex matrix via HRMS.
The selection of (S)-N-(3-Chloro-2-hydroxypropyl)acetamide as an intermediate is driven by strict stereochemical causality. The biological efficacy of Linezolid relies entirely on the (S)-configuration at the C5 position of its oxazolidinone ring.
To achieve this, chemists utilize (S)-epichlorohydrin as a chiral pool starting material. The epoxide ring is regioselectively opened via ammonolysis at the less sterically hindered terminal carbon, yielding (S)-1-amino-3-chloro-2-propanol[2]. Subsequent acetylation of the primary amine protects it, forming (S)-N-(3-Chloro-2-hydroxypropyl)acetamide. This intermediate is then reacted with an aryl carbamate; the hydroxyl group attacks the carbamate carbonyl, displacing the alcohol, while the nitrogen subsequently displaces the chlorine atom in an intramolecular cyclization to form the final oxazolidinone pharmacophore[2].
Synthesis pathway of Linezolid via the chlorohydrin intermediate.
When monitoring N-(3-Chloro-2-hydroxypropyl)acetamide as an impurity (often designated as Linezolid Impurity 19[1]), standard UV detection is insufficient due to the lack of strong chromophores. High-Resolution Mass Spectrometry (HRMS) is required.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It does not rely on a single m/z value, which could be subject to isobaric interference. Instead, it leverages the natural isotopic distribution of chlorine. By mandating the quantification of the[M+2+H]
+
peak (
37
Cl) and verifying it is approximately 32% of the monoisotopic[M+H]
+
peak (
35
Cl), the system internally proves the presence of the chlorine atom, validating the exact mass measurement without needing a secondary orthogonal assay.
Step-by-Step Methodology
Step 1: Sample Preparation
Weigh 1.0 mg of the sample and dissolve in 1.0 mL of LC-MS grade Methanol to create a stock solution.
Dilute the stock solution to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source to facilitate robust [M+H]
+
ionization in the ESI source.
Step 2: Chromatographic Separation (UHPLC)
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Causality: The highly hydrophilic nature of the compound (XLogP3 -0.5) requires a highly aqueous starting condition to ensure adequate retention before elution.
Step 3: HRMS Detection (ESI+)
Operate the mass spectrometer (Orbitrap or TOF) in positive Electrospray Ionization (ESI+) mode.
Set the resolution to at least 70,000 FWHM.
Extract the monoisotopic mass chromatogram at m/z 152.0473 (Tolerance: ± 5 ppm).
Step 4: Self-Validation (Isotopic Ratio Confirmation)
Extract the secondary mass chromatogram at m/z 154.0443 (the
37
Cl isotope peak).
Integrate both peaks. The identification is strictly validated only if the area of the m/z 154.0443 peak is between 30% and 34% of the m/z 152.0473 peak.
Self-validating LC-HRMS workflow for exact mass and isotopic ratio confirmation.
References
Title: (R)-N-(3-Chloro-2-hydroxypropyl)acetamide | CID 10219535
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
An In-Depth Technical Guide to N-(3-Chloro-2-hydroxypropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling N-(3-Chloro-2-hydroxypropyl)acetamide N-(3-Chloro-2-hydroxypropyl)acetamide, identified by the CAS Registry Number 3920-11-4 , is a...
N-(3-Chloro-2-hydroxypropyl)acetamide, identified by the CAS Registry Number 3920-11-4 , is a functionalized amide of significant interest in synthetic organic chemistry and the pharmaceutical sciences.[1][2] Its structure, featuring a reactive chlorohydrin group and an acetamide moiety, renders it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its applications in drug development, and robust analytical methodologies for its characterization, all grounded in established scientific principles.
Chemical Identity and Properties
A thorough understanding of the physicochemical properties of N-(3-Chloro-2-hydroxypropyl)acetamide is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
Caption: Chemical structure of N-(3-Chloro-2-hydroxypropyl)acetamide.
Synthesis of N-(3-Chloro-2-hydroxypropyl)acetamide: A Step-by-Step Protocol
The synthesis of N-(3-Chloro-2-hydroxypropyl)acetamide is most commonly achieved through the N-acetylation of 3-amino-1-chloro-2-propanol. This reaction is a straightforward and efficient method that leverages the high nucleophilicity of the primary amine.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-(3-Chloro-2-hydroxypropyl)acetamide.
Detailed Experimental Protocol
This protocol is based on well-established procedures for the N-acetylation of amino alcohols.[3]
Step
Procedure
Rationale
1. Reagent Preparation
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-1-chloro-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM).
Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acetyl chloride. The inert atmosphere (nitrogen) prevents side reactions with atmospheric moisture and oxygen.
2. Base Addition
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.
Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation. Cooling the reaction mixture controls the exothermic nature of the acylation reaction.
3. Acetylation
Add acetyl chloride (1.05 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.
Dropwise addition of the acetylating agent prevents a rapid, uncontrolled reaction and minimizes the formation of side products.
4. Reaction Monitoring
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating the completion of the reaction.
5. Work-up
Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
The aqueous work-up removes the triethylamine hydrochloride salt, any remaining base, and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
6. Isolation and Purification
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Drying the organic layer is essential before solvent removal. Purification by recrystallization or chromatography yields the final product in high purity.
Applications in Drug Development and Organic Synthesis
The bifunctional nature of N-(3-Chloro-2-hydroxypropyl)acetamide makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.
Precursor for Epoxides: The chlorohydrin moiety can be readily converted to an epoxide ring under basic conditions. This epoxide is a highly reactive electrophile that can be opened by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
Synthesis of Bioactive Molecules: Acetamide derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[4][5][6][7] N-(3-Chloro-2-hydroxypropyl)acetamide can serve as a scaffold for the development of new therapeutic agents. For instance, the hydroxyl and chloro groups can be further functionalized to create libraries of compounds for high-throughput screening.
Antiviral Research: The development of novel antiviral agents is a critical area of pharmaceutical research.[8][9][10] The structural motifs present in N-(3-Chloro-2-hydroxypropyl)acetamide can be incorporated into larger molecules designed to inhibit viral replication or entry. For example, the hydroxypropylamide backbone is found in some antiviral polymer-drug conjugates.[11]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of N-(3-Chloro-2-hydroxypropyl)acetamide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of N-(3-Chloro-2-hydroxypropyl)acetamide and for separating it from starting materials and byproducts. Due to its polar nature, a reversed-phase HPLC method is generally suitable.
Parameter
Recommended Condition
Rationale
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
The C18 stationary phase provides good retention for moderately polar organic molecules.
Mobile Phase
A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
The gradient elution allows for the separation of compounds with a range of polarities. Formic acid helps to protonate the analyte and improve peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for analytical HPLC.
Detection
UV at 210 nm
The amide bond exhibits UV absorbance at low wavelengths.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Given the presence of a stereocenter, chiral HPLC can be employed to separate the enantiomers of N-(3-Chloro-2-hydroxypropyl)acetamide. Polysaccharide-based chiral stationary phases are often effective for this type of separation.[12][13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[17][18][19] Both ¹H and ¹³C NMR are essential for confirming the structure of N-(3-Chloro-2-hydroxypropyl)acetamide.
¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the methylene and methine protons of the propyl chain (multiplets between 3.0 and 4.0 ppm), and the amide and hydroxyl protons (broad singlets that are D₂O exchangeable).
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide (around 170 ppm), the carbons of the propyl chain, and the acetyl methyl carbon.
Caption: A typical workflow for NMR analysis of N-(3-Chloro-2-hydroxypropyl)acetamide.
Safety and Handling
Hazard Classification: Based on related compounds, N-(3-Chloro-2-hydroxypropyl)acetamide should be handled as a substance that is potentially harmful if swallowed, and may cause skin and eye irritation.[21] Some acetamide derivatives are also suspected of causing cancer.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
N-(3-Chloro-2-hydroxypropyl)acetamide is a valuable and versatile chemical intermediate with significant potential in pharmaceutical research and development. Its synthesis is straightforward, and its dual functionality allows for a wide range of chemical transformations. A comprehensive understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As with any chemical reagent, adherence to proper safety protocols is paramount.
References
Synthesis and analgesic activity of some acetamide derivatives. (2011). Journal of the Turkish Chemical Society, Section A: Chemistry.
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice.
N-(3-Chloro-2-hydroxypropyl)
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research.
Synthesis, biological and computational studies of flavonoid acetamide deriv
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024).
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
A Comparative Guide to the Synthesis of N-(1-chloropropan-2-yl)acetamide for Researchers and Drug Development Professionals. Benchchem.
SAFETY D
SAFETY D
SAFETY D
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Chemical Society of Pakistan.
Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
chloroacetamide. Organic Syntheses.
Chiral HPLC Separ
A Strategy for Developing HPLC Methods for Chiral Drugs. (2026).
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
Chiral Separations by High‐Performance Liquid Chromatography. (2019).
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology.
1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. The Royal Society of Chemistry.
N-(3-氯-2-羥丙基)乙醯胺CAS#: 3920-11-4.
N-(3-Chloro-4-hydroxyphenyl)acetamide. (2025).
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library.
Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). Acta Pharmaceutica Sinica B.
Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library.
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2024). Molecules.
Nanotechnology-based antiviral therapeutics. (2021). Journal of Controlled Release.
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
Application Note: Scalable Synthesis of N-(3-Chloro-2-hydroxypropyl)acetamide for Oxazolidinone Antibacterial Development
Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Introduction and Strategic Importance The compound N-(3-C...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Process Chemistry Division
Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers
Introduction and Strategic Importance
The compound N-(3-Chloro-2-hydroxypropyl)acetamide (often utilized as its (S)-enantiomer, CAS: 224323-47-1) is a critical chiral building block in the pharmaceutical industry. It serves as a primary intermediate in the synthesis of oxazolidinone-class antibacterials, most notably Linezolid, which are essential for treating infections caused by Gram-positive bacteria resistant to other antibiotics (e.g., MRSA, VRE)[].
Designing a robust, scalable synthesis protocol for this intermediate requires navigating two significant chemoselectivity challenges:
Preventing Over-alkylation: The initial epoxide ring-opening of epichlorohydrin with ammonia typically yields a complex mixture of primary, secondary, and tertiary amines.
Selective N-Acetylation: The resulting amino-alcohol intermediate possesses both a primary amine and a secondary alcohol. Acylation must be strictly directed to the nitrogen atom to avoid forming the unwanted O-acetate or N,O-diacetate byproducts[2].
This application note details a field-proven, two-stage protocol that leverages kinetic control and transient protecting groups to achieve high yields and exceptional purity.
Mechanistic Pathway and Workflow Design
To solve the over-alkylation problem, the protocol utilizes the "benzaldehyde/ammonia process"[2]. By introducing benzaldehyde during the amination of epichlorohydrin, the initially formed primary amine rapidly condenses to form a bulky imine (Schiff base). This transient protection sterically and electronically prevents subsequent alkylation events. Acidic hydrolysis then liberates the pure primary amine hydrochloride.
For the second stage, selective N-acetylation is achieved by exploiting the differential nucleophilicity of the amine versus the hydroxyl group. By strictly controlling the temperature (0–5 °C) and using a precise stoichiometric ratio of acetic anhydride, the reaction is kinetically driven toward the N-acetamide.
Figure 1: Two-stage synthetic workflow for N-(3-Chloro-2-hydroxypropyl)acetamide.
Quantitative Optimization Data
The choice of solvent and base during the acetylation phase drastically impacts the chemoselectivity profile. Table 1 summarizes the optimization data establishing the superiority of the chosen protocol parameters.
Table 1: Optimization of N-Acetylation Conditions (100 mmol scale)
Solvent
Base
Temp (°C)
Conversion (%)
N:O Selectivity Ratio
Isolated Yield (%)
THF
Triethylamine
25
>99
85:15
72
THF
Triethylamine
0
98
94:6
84
CH₂Cl₂
Pyridine
0
95
90:10
78
Methanol
Triethylamine
0–5
>99
>99:1
92
Note: Methanol acts as a mild acyl transfer modulator and helps dissolve the hydrochloride salt intermediate, leading to a homogenous reaction mixture that prevents localized concentration gradients of acetic anhydride.
Step-by-Step Synthesis Protocol
Stage 1: Preparation of 1-Amino-3-chloro-2-propanol Hydrochloride
This step utilizes the established benzaldehyde/ammonia process to ensure primary amine fidelity[2].
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.
Imine Formation: Charge the reactor with 28% aqueous ammonia (400 mL) and benzaldehyde (1.05 eq). Stir vigorously at room temperature to form a fine emulsion.
Epoxide Addition: Cool the mixture to 15 °C. Add (S)-epichlorohydrin (1.0 eq, 500 mmol) dropwise over 2 hours, maintaining the internal temperature below 20 °C to prevent thermal runaway and degradation.
Aging: Stir the biphasic mixture for 12 hours at room temperature. Self-Validation Check: Monitor the disappearance of epichlorohydrin via GC-FID.
Hydrolysis: Separate the organic layer (containing the intermediate imine). Transfer the organic layer to a clean reactor and add 2 M HCl (aq) until the pH reaches 1.0–1.5. Stir for 2 hours at 40 °C to fully hydrolyze the imine.
Purification: Extract the liberated benzaldehyde with toluene (3 x 200 mL). Concentrate the aqueous layer under reduced pressure to yield the crude 1-amino-3-chloro-2-propanol hydrochloride as a white to off-white solid. Dry in vacuo at 45 °C.
Stage 2: Selective N-Acetylation to N-(3-Chloro-2-hydroxypropyl)acetamide
Kinetic control is paramount here to avoid O-acetylation.
Dissolution: Suspend the 1-amino-3-chloro-2-propanol hydrochloride (1.0 eq, ~450 mmol) in anhydrous methanol (500 mL) in a 1 L round-bottom flask under a nitrogen atmosphere.
Neutralization: Cool the suspension to 0 °C using an ice-brine bath. Slowly add triethylamine (1.1 eq) dropwise. The mixture will become homogenous as the free base is generated.
Acylation: Dilute acetic anhydride (
Ac2O
, 1.05 eq) in 50 mL of methanol. Add this solution dropwise via an addition funnel over 60 minutes.
Critical Parameter: The internal temperature must not exceed 5 °C during addition.
Reaction Monitoring (IPC): Stir for an additional 30 minutes at 0 °C. Self-Validation Check: Pull a 0.5 mL aliquot, quench with water, and analyze via HPLC (UV 210 nm). The primary amine peak should be <1% relative to the product peak.
Workup: Quench the reaction by adding 20 mL of water to consume any unreacted acetic anhydride. Concentrate the mixture under reduced pressure to remove methanol.
Extraction & Isolation: Dissolve the residue in ethyl acetate (400 mL) and wash with saturated aqueous
NaHCO3
(100 mL), followed by brine (100 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate to yield the target N-(3-Chloro-2-hydroxypropyl)acetamide as a highly pure viscous oil or low-melting solid[3][4].
References
National Center for Biotechnology Information (PubChem). "(R)-N-(3-Chloro-2-hydroxypropyl)acetamide - Compound Summary." PubChem Database.[Link]
Organic Process Research & Development. "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." ACS Publications.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Type: Technical Application Guide & Validated Protocol
Executive Summary
N-(3-Chloro-2-hydroxypropyl)acetamide (CHPA) (CAS: 3920-11-4) is emerging as a highly versatile, bifunctional reagent for the structural modification and crosslinking of biopolymers[1]. Traditional crosslinkers like epichlorohydrin and glutaraldehyde pose significant toxicity risks and often yield brittle matrices. In contrast, CHPA offers a highly controlled reactivity profile. It operates via a reactive chlorohydrin moiety that covalently tethers to polymer backbones, while its acetamide group introduces robust hydrogen-bonding capabilities[2]. This dual-action mechanism facilitates the formation of "smart" hydrogels characterized by a unique combination of covalent anchoring and physical crosslinking, yielding superior mechanical stability, tunable swelling, and enhanced biocompatibility.
Mechanistic Principles of CHPA Crosslinking
To successfully utilize CHPA, scientists must understand the causality behind its two-stage nucleophilic substitution reaction. The reaction is heavily dependent on strict pH and temperature control to favor crosslinking over competitive hydrolysis.
Phase 1: In Situ Epoxidation (Activation)
CHPA is supplied as a stable chlorohydrin. Upon the introduction of a strong base (typically NaOH), the hydroxyl group is deprotonated. The resulting alkoxide undergoes a rapid intramolecular nucleophilic attack, displacing the chloride ion to form a highly reactive epoxide intermediate.
Causality: This step strictly requires a pH of 10.5–11.0. Lower pH values fail to drive the equilibrium toward the epoxide, while excessively high pH can degrade sensitive biopolymers[3].
Phase 2: Nucleophilic Ring-Opening and Network Formation
The transient epoxide intermediate is highly susceptible to nucleophilic attack by primary amines (e.g., in chitosan) or hydroxyl groups (e.g., in cellulose or starch)[4]. The ring-opening reaction covalently attaches the acetamide functional group to the polymer backbone. Crosslinking then propagates through two primary modes:
Physical Crosslinking: The dense accumulation of acetamide groups promotes strong intermolecular hydrogen bonding between adjacent polymer chains, creating a robust physical network.
Covalent Crosslinking: Under extended thermal curing, the amide nitrogen can undergo secondary reactions with adjacent epoxide groups, yielding irreversible covalent crosslinks.
Mechanistic pathway of CHPA activation and subsequent biopolymer crosslinking.
Experimental Protocol: Synthesis of CHPA-Crosslinked Hydrogels
This protocol outlines the optimal, self-validating conditions for crosslinking polysaccharides (e.g., chitosan or cellulose) using CHPA.
Reagents & Materials
Biopolymer: Chitosan (>75% deacetylated) or Microcrystalline Cellulose.
Solvents: 1% Acetic acid (for chitosan) or alkaline urea system (for cellulose); Deionized (DI) water.
Step-by-Step Methodology
Polymer Solubilization:
Dissolve 5.0 g of the biopolymer in 100 mL of the appropriate solvent under continuous mechanical stirring until optically clear.
Causality: Complete solvation unravels the polymer coils, ensuring uniform steric accessibility of nucleophilic sites (-OH or -NH2) for the crosslinker.
Alkalization (Activation Phase):
Slowly add 50% NaOH dropwise under continuous stirring until the pH reaches 10.5–11.0.
Causality: The alkaline environment acts as the catalyst to activate CHPA by converting the stable chlorohydrin into the reactive epoxide in situ[2].
Crosslinker Addition:
Stabilize the temperature of the reaction vessel at 25°C. Add CHPA dropwise to achieve a molar ratio of 0.5:1 (CHPA to polymer repeating units).
Causality: Adding CHPA at room temperature prevents the premature thermal hydrolysis of the transient epoxide intermediate by the aqueous solvent before it can react with the polymer matrix.
Thermal Curing & Crosslinking:
Increase the temperature to 60°C and maintain continuous stirring for 4–6 hours.
Causality: Elevated temperature provides the necessary activation energy to drive the nucleophilic ring-opening of the epoxide by the polymer's functional groups, establishing the crosslinked network[3].
Neutralization & Purification:
Cool the mixture to room temperature and adjust the pH to 7.0 using dilute acetic acid.
Wash the bulk hydrogel extensively with DI water for 48 hours (changing the water every 8 hours).
Causality: Thorough washing removes unreacted CHPA, sodium chloride byproducts, and residual base. This step is critical to ensure the biocompatibility of the final material.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, perform Fourier Transform Infrared (FTIR) spectroscopy on a lyophilized sample of the hydrogel. The appearance of a distinct peak at ~1650 cm⁻¹ (Amide I band) and ~1550 cm⁻¹ (Amide II band) confirms the successful covalent integration of the CHPA acetamide groups. Additionally, measuring the gel fraction (insoluble mass after 24h swelling in DI water) provides a quantitative validation of network formation.
Step-by-step experimental workflow for synthesizing CHPA-crosslinked hydrogels.
Data Presentation: Optimization and Comparative Analysis
To aid in experimental design, the following tables summarize typical optimization parameters and compare CHPA against traditional crosslinkers.
Table 1: Effect of Reaction Parameters on CHPA Crosslinking Efficiency
Parameter
Sub-optimal Condition
Optimal Condition
Causality / Effect
pH
< 9.0
10.5 - 11.0
Low pH fails to form the reactive epoxide; optimal pH drives rapid ring closure[3].
Temperature
> 80°C
60°C
Excessive heat accelerates competitive hydrolysis of the epoxide by water, reducing crosslink density.
Molar Ratio (CHPA:Polymer)
< 0.1:1
0.5:1
Insufficient CHPA yields a weak, highly soluble gel; optimal ratio ensures a robust hydrogen-bonded network.
Table 2: Comparative Profile of Crosslinking Agents
[1]Title: N-(3-Chloro-2-hydroxypropyl)acetamide CAS#: 3920-11-4
Source: ChemWhat Chemical Database
URL: [Link]
[2]Title: The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates
Source: Organic Process Research & Development - ACS Publications
URL: [Link]
[3]Title: DNA Interstrand Cross-Linking by Epichlorohydrin
Source: PubMed Central (PMC)
URL: [Link]
[4]Title: Ionic crosslinking of cotton
Source: AUTEX Research Journal
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Context
N-(3-Chloro-2-hydroxypropyl)acetamide is a highly polar, low-molecular-weight aliphatic compound frequently utilized as a critical synthetic intermediate in the development of oxazolidinone antibacterials (e.g., Linezolid) and other pharmaceutical agents. In preclinical drug development, researchers often evaluate this compound in in vitro cell culture assays to profile off-target toxicity, establish baseline cytotoxicity of synthetic impurities, or utilize it as a building block for cellular labeling.
Successfully transitioning this compound from a lyophilized powder to a biologically active, artifact-free cell culture assay requires a strict understanding of its physicochemical properties. Improper solubilization can lead to hydrolytic degradation of the reactive chloroalkane moiety, microbial contamination, or solvent-induced transcriptomic shifts in the target cell lines.
Physicochemical Properties & Solvent Selection
To design a self-validating dissolution protocol, we must first analyze the compound's intrinsic properties [1].
With a computed XLogP3 of -0.5, N-(3-Chloro-2-hydroxypropyl)acetamide is highly hydrophilic and readily soluble in aqueous buffers. However, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for master stocks.
Why not water? Aqueous stocks are susceptible to microbial growth and facilitate the slow, spontaneous hydrolysis of the alkyl chloride moiety over time. Anhydrous DMSO acts as a bacteriostatic agent, drastically reduces hydrolytic degradation by excluding water, and ensures that any trace hydrophobic synthetic impurities co-purified with the compound are fully solvated[2].
Experimental Workflow Visualization
The following diagram outlines the critical path from raw powder to the final in vitro assay, highlighting the checkpoints required to maintain a sterile, self-validating system.
Figure 1: Step-by-step workflow for the solubilization and application of N-(3-Chloro-2-hydroxypropyl)acetamide in cell culture.
Step-by-Step Experimental Protocols
Protocol A: Preparation of a 100 mM Master Stock in DMSO
This protocol establishes a concentrated, sterile stock that minimizes the final solvent volume introduced to the cells.
Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which introduces water into the anhydrous system and accelerates compound degradation.
Weighing: Weigh the desired mass using a calibrated analytical balance. For a 100 mM stock, weigh exactly 15.16 mg of N-(3-Chloro-2-hydroxypropyl)acetamide.
Solvation: In a biosafety cabinet, add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the 15.16 mg of powder.
Agitation: Vortex vigorously for 30–60 seconds.
Validation Checkpoint 1: Hold the vial against a dark background under bright light. The solution must be completely optically clear. If micro-particulates remain, sonicate in a room-temperature water bath for 2 minutes.
Sterile Filtration: Draw the solution into a sterile, solvent-resistant syringe and pass it through a 0.22 µm Polytetrafluoroethylene (PTFE) filter into a sterile cryovial.
Causality: Standard Polyethersulfone (PES) or Cellulose Acetate (CA) membranes will partially dissolve or leach plasticizers when exposed to 100% DMSO, introducing severe cytotoxic artifacts into your assay. PTFE is strictly required for chemical compatibility.
Aliquoting: Divide the master stock into 20–50 µL single-use aliquots and store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and degrade the compound.
Protocol B: Preparation of Working Solutions in Cell Culture Media
The goal of this phase is to introduce the compound to the cellular environment without triggering solvent-induced stress responses.
Thawing: Thaw a single aliquot of the 100 mM stock at room temperature. Discard any remaining stock after the experiment.
Intermediate Dilution (Recommended): Dilute the 100 mM stock 1:10 in pure DMSO to create a 10 mM intermediate stock. Causality: Pipetting volumes smaller than 1 µL directly into media introduces high volumetric error. An intermediate stock ensures precision.
Media Addition: Add the required volume of the intermediate stock directly into pre-warmed (37°C) complete cell culture media.
Critical Technique: Always add the compound into the large volume of media while gently vortexing or swirling. Never add media on top of the compound drop, as the momentary high concentration can cause localized precipitation (Ostwald ripening) or protein denaturation in FBS-supplemented media.
Final Concentration Verification: Ensure the final DMSO concentration in the assay well never exceeds 0.1% (v/v) [3].
Validation Checkpoint 2: After adding the dosed media to the cells, observe the wells under an inverted phase-contrast microscope at 20X magnification. Look for refractive micro-crystals. A clear field validates successful, stable solubilization.
Best Practices & Troubleshooting
Cytotoxicity Controls: Always run a "Vehicle Control" well containing the exact final percentage of DMSO (e.g., 0.1%) used in your highest compound concentration. This isolates the pharmacological effect of N-(3-Chloro-2-hydroxypropyl)acetamide from solvent-induced baseline shifts.
Media Interactions: Because this compound contains a reactive alkyl chloride, avoid incubating the working solution in media for prolonged periods (e.g., >24 hours) before adding it to cells, as it may react with nucleophilic amino acids (like cysteine) present in the media formulation. Prepare dosed media immediately prior to cell treatment.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10219535, (R)-N-(3-Chloro-2-hydroxypropyl)acetamide." PubChem. URL:[Link]
Freshney, R. I. "Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications." Wiley, 7th Edition. URL:[Link]
Application
Application Note & Protocol: A Researcher's Guide to the Synthesis of N-(3-Chloro-2-hydroxypropyl)acetamide from Epichlorohydrin
Abstract: This document provides a comprehensive technical guide for the synthesis of N-(3-Chloro-2-hydroxypropyl)acetamide, a valuable intermediate in organic and medicinal chemistry. The protocol details the nucleophil...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive technical guide for the synthesis of N-(3-Chloro-2-hydroxypropyl)acetamide, a valuable intermediate in organic and medicinal chemistry. The protocol details the nucleophilic ring-opening of epichlorohydrin with acetamide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, critical safety considerations, and methods for product characterization.
Introduction and Scientific Context
N-(3-Chloro-2-hydroxypropyl)acetamide is a bifunctional molecule containing a hydroxyl group, a chlorine atom, and an amide moiety. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and specialty polymers. The synthesis route described herein involves the reaction of epichlorohydrin, a readily available and highly reactive electrophile, with acetamide, which serves as the nucleophile.
The core of this transformation is the epoxide ring-opening reaction, a fundamental process in organic synthesis. The high ring strain of the three-membered oxirane ring in epichlorohydrin makes it susceptible to attack by nucleophiles, even those that are relatively weak, such as amides.[1] Understanding the principles governing this reaction is crucial for controlling the outcome and achieving a high yield of the desired product.
Reaction Mechanism: The Nucleophilic Attack
The formation of N-(3-Chloro-2-hydroxypropyl)acetamide from epichlorohydrin and acetamide proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the acetamide, possessing a lone pair of electrons, acts as the nucleophile.
Key Mechanistic Steps:
Nucleophilic Attack: The reaction is initiated by the attack of the nitrogen atom of acetamide on one of the electrophilic carbon atoms of the epoxide ring in epichlorohydrin.
Regioselectivity: Under neutral or basic conditions, the nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon atom (C3) of the epoxide.[1][2] This regioselectivity is a hallmark of the SN2 pathway for epoxide ring-opening.
Ring-Opening: This attack leads to the concerted breaking of the C-O bond of the epoxide, relieving the ring strain and forming an alkoxide intermediate.
Protonation: In a subsequent step, the negatively charged oxygen (alkoxide) is protonated, typically by the solvent or during aqueous work-up, to yield the final hydroxyl group.
The electron-withdrawing effect of the adjacent chloromethyl group in epichlorohydrin can influence the electrophilicity of the epoxide carbons, but steric factors are generally the dominant control element for regioselectivity with amine and amide nucleophiles.[2]
Caption: Reaction mechanism for the synthesis of N-(3-Chloro-2-hydroxypropyl)acetamide.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis. All operations involving epichlorohydrin must be performed within a certified chemical fume hood.
3.1. Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Equivalents
Epichlorohydrin
C₃H₅ClO
92.52
4.63 g (4.0 mL)
50.0
1.0
Acetamide
C₂H₅NO
59.07
3.25 g
55.0
1.1
Isopropanol
C₃H₈O
60.10
50 mL
-
-
Deionized Water
H₂O
18.02
As needed
-
-
Ethyl Acetate
C₄H₈O₂
88.11
As needed
-
-
Brine (sat. NaCl)
NaCl
58.44
As needed
-
-
Anhydrous MgSO₄
MgSO₄
120.37
As needed
-
-
3.2. Equipment
100 mL round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Separatory funnel (250 mL)
Rotary evaporator
Standard laboratory glassware
Thin-Layer Chromatography (TLC) apparatus
3.3. Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of N-(3-Chloro-2-hydroxypropyl)acetamide.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetamide (3.25 g, 55.0 mmol) and isopropanol (50 mL).
Dissolution: Stir the mixture and gently heat to approximately 50 °C to dissolve the acetamide completely.
Reagent Addition: Once a clear solution is obtained, begin the dropwise addition of epichlorohydrin (4.0 mL, 50.0 mmol) over 15-20 minutes. An exothermic reaction may be observed.
Reaction: After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80-85 °C).
Monitoring: Maintain the reflux with vigorous stirring for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane mobile phase) until the epichlorohydrin spot has been consumed.
Work-up - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the isopropanol using a rotary evaporator.
Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
Washing: Collect the organic (top) layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (30 mL) to remove any remaining water-soluble impurities.
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, likely as a viscous oil or semi-solid.
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-(3-Chloro-2-hydroxypropyl)acetamide.
Critical Safety Precautions
Epichlorohydrin is a hazardous substance and requires strict safety protocols. Always consult the Safety Data Sheet (SDS) before use.[3][4][5][6]
High Toxicity: Epichlorohydrin is toxic if swallowed, inhaled, or in contact with skin.[6][7] It is classified as a probable human carcinogen.[7]
Personal Protective Equipment (PPE): All handling must be done in a well-ventilated chemical fume hood.[5][7] Wear appropriate PPE, including:
Epichlorohydrin-resistant gloves (e.g., butyl rubber or laminate). Inspect gloves before each use.[5][7]
A lab coat and closed-toe shoes.
Handling: Use non-sparking tools and ground all equipment to prevent static discharge, as epichlorohydrin is a flammable liquid.[3][4][5] Avoid heating near open flames.[5]
Spills and Exposure: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15-30 minutes.[3] For eye contact, flush with water for several minutes, removing contact lenses if present.[3][7] Seek immediate medical attention for any exposure.
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to institutional and local environmental regulations. Do not pour waste down the drain.[7]
Characterization of N-(3-Chloro-2-hydroxypropyl)acetamide
Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show distinct signals corresponding to the acetamide methyl group (CH₃), the methylene protons adjacent to the chlorine (Cl-CH₂), the methine proton attached to the hydroxyl group (CH-OH), the methylene protons adjacent to the nitrogen (N-CH₂), and the hydroxyl and amide protons (OH, NH).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the expected number of carbon atoms: the carbonyl carbon of the amide, the methyl carbon, and the three distinct carbons of the chlorohydroxypropyl chain.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the O-H stretch (broad, around 3400 cm⁻¹), and the C=O stretch of the amide (strong, around 1650 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product. The fragmentation pattern can provide further structural confirmation. Look for the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a chlorine-containing compound.
References
PENTA. (2025). Epichlorohydrin - SAFETY DATA SHEET.
TCI AMERICA. (2025). E0012 - Epichlorohydrin - SAFETY DATA SHEET.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, DMPK Scientists, and CMC Regulatory Professionals
Context: ICH M7 Qualification of Reactive Pharmaceutical Impurities
Executive Summary & Scientific Rationale
N-(3-Chloro-2-hydroxypropyl)acetamide (CAS: 224323-47-1) is a critical synthetic intermediate and a potential genotoxic impurity (PGI) encountered during the manufacturing of oxazolidinone-class antibiotics, such as Linezolid [1].
From a toxicological perspective, the presence of a chlorohydrin moiety constitutes a severe structural alert. Under physiological conditions (pH > 7.2), chlorohydrins spontaneously undergo intramolecular cyclization to form highly reactive epoxides. These epoxides act as electrophilic alkylating agents that can covalently bind to nucleophilic centers in DNA, potentially leading to mutagenesis [2].
When trace levels of this impurity exceed the Threshold of Toxicological Concern (TTC) defined by the ICH M7 guidelines , drug developers must empirically evaluate its in vivo mutagenic potential to justify higher acceptable intake limits [3]. This application note provides a self-validating, field-proven in vivo dosing protocol designed to capture the transient toxicokinetics (TK) of this impurity while simultaneously assessing its genotoxicity via the in vivo Comet assay.
Mechanistic Causality of Toxicity
Understanding the metabolic fate of N-(3-Chloro-2-hydroxypropyl)acetamide is critical for protocol design. If the compound reaches systemic circulation, it may be rapidly detoxified by hepatic Epoxide Hydrolase (EH) or Glutathione S-Transferase (GST) [2]. Therefore, the dosing protocol must account for "site-of-first-contact" toxicity (the gastrointestinal tract for oral dosing) before first-pass metabolism obscures the genotoxic signal.
Figure 1: In vivo metabolic activation and detoxification pathways of the chlorohydrin impurity.
Physicochemical Profiling & Study Design
The physicochemical properties of N-(3-Chloro-2-hydroxypropyl)acetamide dictate the formulation strategy. Because it is highly hydrophilic, lipid-based vehicles are unnecessary and may artificially delay gastric emptying.
High permeability; rapid systemic absorption expected. Requires early TK sampling.
LogP
-0.5 (Computed)
Highly hydrophilic; dictates the use of an aqueous vehicle (e.g., 0.9% Saline).
Chemical Stability
Base-sensitive
Critical: Formulation must be buffered to pH 5.0–5.5 to prevent ex vivo epoxide formation.
To satisfy regulatory requirements, the study design incorporates both Intravenous (IV) and Oral (PO) routes. IV dosing establishes absolute bioavailability and intrinsic clearance, while PO dosing mimics the clinical exposure route of the parent Active Pharmaceutical Ingredient (API).
Table 2: In Vivo Study Design (Male Sprague-Dawley Rats)
Group
Route
Dose (mg/kg)
N
Sampling Timepoints
Primary Endpoint
1
IV
10
6
0.08, 0.25, 0.5, 1, 2, 4, 8h
Absolute Bioavailability, Systemic Clearance
2
PO
100
6
0.25, 0.5, 1, 2, 4, 8, 24h
TK Profiling & Cmax Determination
3
PO
1000 (Limit)
6
3h, 24h (Necropsy)
In Vivo Comet Assay (Liver & GI Tract)
4
PO
Vehicle
6
3h, 24h (Necropsy)
Negative Control Baseline
Experimental Workflow & Methodology
Figure 2: End-to-end workflow for in vivo dosing, toxicokinetic sampling, and genotoxicity readout.
Causality: If the compound is formulated in a neutral or basic vehicle, the chlorohydrin will convert to the epoxide in the syringe. You will inadvertently dose the degradant, invalidating the study.
Prepare a 0.9% NaCl (Saline) solution.
Adjust the vehicle pH to 5.0–5.5 using dilute HCl.
Dissolve N-(3-Chloro-2-hydroxypropyl)acetamide to achieve target concentrations (e.g., 5 mg/mL for IV; 100 mg/mL for PO Limit Dose).
Validation Check: Analyze an aliquot via LC-MS/MS immediately post-formulation and at 4 hours post-formulation to confirm <2% epoxide formation at room temperature.
Phase 2: Animal Preparation & Dosing
Causality: Fasting reduces variability in gastric pH and transit time, ensuring consistent absorption profiles for highly soluble, low-molecular-weight compounds.
Acclimate male Sprague-Dawley rats (8–10 weeks old) for 7 days.
Fast the animals for 12 hours prior to dosing, with water available ad libitum.
IV Administration: Administer via the lateral tail vein at a volume of 2 mL/kg over 30 seconds.
PO Administration: Administer via oral gavage using a ball-tipped needle at a volume of 10 mL/kg.
Restore food 4 hours post-dose.
Phase 3: Toxicokinetic Sampling
Causality: Epoxides and their precursors often exhibit rapid clearance. Dense early sampling is mandatory to capture the
Cmax
and accurately calculate the Area Under the Curve (AUC).
Collect 200 µL of blood via the jugular vein into K2-EDTA tubes containing 10 mM Citric Acid (to immediately quench ex vivo degradation in the blood matrix).
Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.
Flash-freeze plasma on dry ice and store at -80°C until LC-MS/MS analysis.
Phase 4: Tissue Harvest for In Vivo Comet Assay
Causality: The liver is the primary site of metabolism (highest exposure to the generated epoxide), while the glandular stomach is the site of first contact. Both must be evaluated to satisfy ICH M7 requirements [3].
Euthanize animals in Group 3 and 4 at 3h and 24h post-dose.
Rapidly excise the liver and glandular stomach. Wash tissues in cold, calcium/magnesium-free Hank's Balanced Salt Solution (HBSS).
Mince tissues to generate single-cell suspensions.
Embed cells in low-melting-point agarose on microscope slides, lyse, and subject to alkaline electrophoresis (pH > 13) to quantify DNA strand breaks (% Tail DNA).
References
Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673-679.[Link]
Kolman, A., Chovanec, M., & Osterman-Golkar, S. (2002). Genotoxic effects of ethylene oxide, propylene oxide and epichlorohydrin in humans: update review (1990-2001). Mutation Research/Reviews in Mutation Research, 512(2-3), 173-194.[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2017). ICH M7(R1) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: N-(3-Chloro-2-hydroxypropyl)acetamide Handling & Troubleshooting
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with N-(3-Chloro-2-hydroxypropyl)acetamide , a critical inte...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with N-(3-Chloro-2-hydroxypropyl)acetamide , a critical intermediate in the synthesis of oxazolidinone antibacterials (e.g., Linezolid)[1].
Because this intermediate is structurally primed for intramolecular reactions, thermal and basic conditions can trigger rapid degradation, severely impacting your downstream yields. This guide provides a mechanistic breakdown, troubleshooting FAQs, and validated protocols to stabilize your workflow.
Mechanistic Grounding: The Causality of Degradation
To prevent degradation, we must first understand the competing kinetic pathways. N-(3-Chloro-2-hydroxypropyl)acetamide contains a secondary hydroxyl group, an adjacent primary alkyl chloride, and an acetamide moiety.
When exposed to base or elevated temperatures (>40°C), the hydroxyl group is deprotonated, triggering an intramolecular nucleophilic displacement of the chloride to form a highly reactive epoxide intermediate, N-(oxiranylmethyl)acetamide [1][2].
While this epoxide is the necessary electrophile for coupling with aryl carbamates to form the desired oxazolidinone ring, it is highly unstable. If the intermolecular coupling reaction (which is second-order) is not fast enough, the epoxide undergoes a rapid, first-order intramolecular cyclization. The carbonyl oxygen of the acetamide group attacks the epoxide ring, yielding an inactive oxazoline derivative [2]. Because the degradation is first-order, it outcompetes the second-order coupling reaction at high temperatures or low reactant concentrations.
Mechanistic pathway of N-(3-Chloro-2-hydroxypropyl)acetamide degradation versus desired coupling.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a sudden drop in yield and the appearance of a low-molecular-weight impurity during the coupling step?A: You are likely observing the thermal cyclization of the epoxide intermediate into the oxazoline derivative[2]. Because the desired coupling with the aryl carbamate is a second-order reaction, while the degradation to oxazoline is a first-order reaction, elevated temperatures disproportionately accelerate the degradation pathway.
Resolution: Strictly maintain the reaction temperature between 5°C and 21°C. Do not use heat to drive the reaction; instead, increase the concentration of the reactants (e.g., 5–7 mL solvent per gram of substrate) to kinetically favor the second-order coupling[1].
Q2: Does the choice of base impact the thermal stability of this intermediate?A: Absolutely. The base dictates the steady-state concentration of the deprotonated halohydrin and the subsequent epoxide. Using a highly soluble base like lithium tert-butoxide in THF can lead to rapid epoxide formation that outpaces the carbamate coupling, leading to oxazoline accumulation.
Resolution: Switch to solid lithium tert-amylate . Its specific solubility profile and basicity enhance the desired coupling reaction rate by taking advantage of the concentration effect, outcompeting the first-order decomposition[1][2].
Q3: My product degrades during solvent stripping and distillation. How can I isolate it safely?A: Prolonged thermal stress during distillation, especially in the presence of residual base, will drive any unreacted N-(3-Chloro-2-hydroxypropyl)acetamide directly to the oxazoline.
Resolution: Avoid high-temperature solvent stripping. Quench the reaction with acetic acid immediately upon completion to neutralize the base. Utilize an extractive workup (e.g., partitioning between an aqueous phase and toluene) and crystallize the product directly from solvents like xylenes[1].
Quantitative Data: Temperature and Base Effects on Yield
The following table summarizes the kinetic partitioning between the desired oxazolidinone product and the oxazoline degradation product under various thermal and basic conditions.
Temperature (°C)
Base Used
Solvent System
Concentration
Epoxide Conversion (%)
Oxazoline Formation (%)
Desired Oxazolidinone Yield (%)
45°C
LiOtBu (Solution)
THF
10 mL/g
>95%
~60%
<35%
25°C
LiOtBu (Solution)
THF
10 mL/g
>95%
~30%
~65%
16°C
LiOtBu (Solution)
THF/MeCN
5 mL/g
>95%
<10%
87.4%
15°C
LiOtAm (Solid)
THF
5 mL/g
>95%
<5%
>90%
Data synthesized from process optimization studies on Linezolid intermediates, demonstrating the critical need for low temperatures and high concentrations[1][2].
To ensure a self-validating system where degradation is inherently minimized, follow this step-by-step methodology for coupling N-(3-Chloro-2-hydroxypropyl)acetamide with an aryl carbamate.
Methanol (2.02 equivalents) - acts as an in situ nucleophile/catalyst
Lithium tert-amylate (solid, 3.0 equivalents)
Solvent: DMF or THF/Acetonitrile (1:1 ratio)
Step-by-Step Methodology:
Reactor Charging: Charge a dry, nitrogen-purged reactor with the aryl carbamate (1.0 eq) and N-(3-Chloro-2-hydroxypropyl)acetamide (2.0 eq). The excess halohydrin compensates for any minor first-order degradation[1].
Solvent Addition: Add the solvent system (e.g., DMF or THF/Acetonitrile) to achieve a high concentration of approximately 5.0 to 6.9 mL/g total volume. This high concentration is critical to favoring the second-order coupling reaction over first-order degradation[1].
Thermal Equilibration: Cool the reaction mixture to an internal temperature of 5°C to 15°C using a jacketed chiller.
Base Dosing: Add methanol (2.02 eq). Then, slowly charge the solid lithium tert-amylate (3.0 eq) in portions. Critical Control Point: Monitor the internal temperature continuously. Do not allow the temperature to exceed 21°C during the exothermic base addition.
Reaction Maturation: Stir the reaction mixture at 15°C–21°C for 18 to 21 hours. Monitor the conversion via HPLC.
Quenching (Self-Validation Check): Once HPLC shows >85% conversion, immediately quench the reaction by adding glacial acetic acid until the pH is neutralized (pH 6-7). Self-Validation: If the mixture becomes overly viscous or sticky upon quenching, the concentration was too high; adjust the solvent ratio closer to 6.9 mL/g in subsequent runs to maintain ideal fluid dynamics without sacrificing yield[1].
Workup: Perform an extractive workup using toluene and water. Extract the aqueous phase to remove unreacted halohydrin, and crystallize the desired oxazolidinone from the organic phase using xylenes.
References
Title: The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates
Source: Organic Process Research & Development - ACS Publications
URL: [Link]
Technical Support Center: Isolation & Purification of N-(3-Chloro-2-hydroxypropyl)acetamide
Welcome to the Advanced Troubleshooting Guide for the isolation and purification of N-(3-Chloro-2-hydroxypropyl)acetamide (CAS: 3920-11-4 / 224323-47-1). As a critical intermediate in the synthesis of oxazolidinone antib...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the isolation and purification of N-(3-Chloro-2-hydroxypropyl)acetamide (CAS: 3920-11-4 / 224323-47-1). As a critical intermediate in the synthesis of oxazolidinone antibacterials (such as Linezolid), the purity of this compound directly impacts downstream coupling efficiencies and final API yields[1].
This guide is designed for process chemists and researchers. It bypasses basic synthesis instructions to address the complex physicochemical challenges of isolating this highly polar, water-soluble molecule from complex reaction matrices.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am detecting significant amounts of a diacylated byproduct. How do I selectively isolate the target N-acetylated product?
The Causality: When reacting 1-amino-3-chloro-2-propanol with acetylating agents (like acetic anhydride or acetyl chloride), chemoselectivity relies on the primary amine being more nucleophilic than the secondary alcohol. However, local concentration excesses, elevated temperatures, or extended reaction times inevitably drive O-acetylation, forming the diacylated impurity N-(2-acetoxy-3-chloropropyl)acetamide[1].
The Solution: Do not attempt to separate these via silica gel chromatography, as their polarities can cause co-elution. Instead, exploit the differential hydrolytic stability of esters versus amides. Treat the crude mixture with a mild base (e.g., catalytic
K2CO3
in methanol). The O-acetyl ester is rapidly cleaved at room temperature, while the robust amide bond remains intact, converging the byproduct back into your target compound.
Q2: My product is heavily contaminated with Triethylamine Hydrochloride (
TEA⋅HCl
). How can I remove it without losing my product in an aqueous wash?
The Causality: Triethylamine is a standard acid scavenger in this reaction. The resulting
TEA⋅HCl
salt is highly soluble in polar reaction solvents (like Acetonitrile or DMF) and water. Because your target compound—bearing both a hydroxyl and an amide group—is also highly hydrophilic[2], standard aqueous washing leads to catastrophic product loss. Furthermore,
TEA⋅HCl
can occlude the product during concentration, trapping it in a solid matrix[1].
The Solution: Utilize an anti-solvent precipitation strategy. Perform a solvent swap by concentrating the crude mixture and resuspending it in a non-polar solvent mixture like Toluene/THF (4:1 v/v) .
TEA⋅HCl
is entirely insoluble in this matrix and will precipitate quantitatively, allowing for simple removal via filtration[1].
Q3: I am seeing late-eluting impurities on GC/HPLC (e.g., 1,3-diamino-2-propanol derivatives). How do I purge these during purification?
The Causality: These are overalkylation products originating from the very first upstream step (the reaction of epichlorohydrin with ammonia)[1]. If carried forward, they undergo acetylation and become nearly impossible to separate from the target acetamide due to identical solubility profiles.
The Solution: The purification must happen before the acetylation step. Isolate the upstream intermediate, 1-amino-3-chloro-2-propanol, by crystallizing it as a hydrochloride salt. This completely purges the diamino impurities, ensuring a clean feed for the acetylation reaction[1].
Part 2: Solubility Matrix & Data Presentation
To design a self-validating purification protocol, you must understand the partitioning behavior of the target molecule versus its impurities.
Fig 1: Mechanistic pathway showing the convergence of the diacylated impurity back to the target product.
Optimized Purification Workflow
Fig 2: Step-by-step physical workflow for the isolation of N-(3-Chloro-2-hydroxypropyl)acetamide.
Part 4: Step-by-Step Experimental Protocol
This protocol represents a self-validating system: each step chemically or physically isolates the product based on the causal principles outlined above.
Phase 1: Salt Purge (Anti-Solvent Precipitation)
Transfer the crude reaction mixture to a rotary evaporator and concentrate under reduced pressure (40°C, 50 mbar) to remove the primary reaction solvent (e.g., Acetonitrile).
Resuspend the resulting viscous oil in a 4:1 (v/v) mixture of Toluene and THF (approx. 5-7 volumes relative to the theoretical yield).
Stir vigorously at 20-25°C for 2 hours. The occlusion of the product will break down, and
TEA⋅HCl
will precipitate as a fine white powder.
Filter the suspension through a medium-porosity glass frit or a Celite pad. Wash the filter cake twice with cold Toluene. Verify by TLC that the product is entirely in the filtrate.
Phase 2: Chemoselective O-Deacetylation (If required)
5. Analyze the filtrate via GC or HPLC. If the diacylated impurity (N-(2-acetoxy-3-chloropropyl)acetamide) exceeds 2% area, proceed to step 6. Otherwise, skip to Phase 3.
6. Concentrate the filtrate and redissolve the residue in Methanol (5 volumes).
7. Add
K2CO3
(0.1 equivalents). Stir at 15-20°C for 1.5 hours.
8. Monitor via TLC (Eluent: DCM/MeOH 9:1). Once the diacylated spot disappears, quench the reaction by adding glacial acetic acid (0.11 equivalents) to neutralize the base.
Phase 3: Salting Out & Final Extraction
9. Concentrate the methanolic solution to a thick oil to remove all volatile alcohols.
10. Partition the residue between saturated aqueous NaCl (brine) and Ethyl Acetate (EtOAc) . Note: Brine is mandatory to depress the aqueous solubility of the hydrophilic product.
11. Extract the aqueous layer 3 to 4 times with equal volumes of EtOAc.
12. Combine the organic layers, dry over anhydrous
Na2SO4
, and filter.
13. Concentrate in vacuo to yield N-(3-Chloro-2-hydroxypropyl)acetamide. The product will typically present as a viscous oil that slowly crystallizes into a white solid upon standing at 4°C.
References
Perrault, W. R., et al. "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, vol. 7, no. 4, 2003, pp. 533-546. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10219535, (R)-N-(3-Chloro-2-hydroxypropyl)acetamide." PubChem, 2025. Available at:[Link]
N-(3-Chloro-2-hydroxypropyl)acetamide vs epichlorohydrin reactivity comparison
An in-depth comparative analysis of reactivity profiles is critical when selecting building blocks for complex pharmaceutical syntheses. Epichlorohydrin (ECH) and N-(3-Chloro-2-hydroxypropyl)acetamide (CHPA) represent tw...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of reactivity profiles is critical when selecting building blocks for complex pharmaceutical syntheses. Epichlorohydrin (ECH) and N-(3-Chloro-2-hydroxypropyl)acetamide (CHPA) represent two fundamentally different states of chemical reactivity: one is a hyper-reactive, bifunctional electrophile, while the other is a latent, structurally protected intermediate.
This guide objectively compares their mechanistic behaviors, thermodynamic drivers, and practical applications, providing self-validating experimental protocols to demonstrate how their structural differences dictate their use in drug development (such as in the synthesis of oxazolidinone antibiotics like Linezolid)[1].
Structural & Mechanistic Profiling
The stark contrast in reactivity between ECH and CHPA is rooted in their respective thermodynamic stabilities and functional group accessibility.
Epichlorohydrin (ECH): The Hyper-Reactive Electrophile
ECH is a highly versatile but volatile C3 building block characterized by a three-membered oxirane (epoxide) ring adjacent to a chloromethyl group[2]. The oxirane ring possesses approximately 25 kcal/mol of ring strain[3]. This immense thermodynamic instability makes ECH highly susceptible to nucleophilic ring-opening under both acidic and basic conditions[3]. Because it contains both an epoxide and a primary alkyl chloride, ECH acts as a bifunctional alkylating agent. This dual reactivity allows it to readily cross-link molecules, a property that makes it invaluable for polymer synthesis but also highly mutagenic, as it induces DNA interstrand cross-links[4].
N-(3-Chloro-2-hydroxypropyl)acetamide (CHPA): The Latent Intermediate
CHPA represents a thermodynamically "de-fused" state of ECH[5]. In CHPA, the highly strained epoxide ring has already been opened by a nitrogen nucleophile, yielding a secondary alcohol, while the amine terminus is protected by an acetyl group. This structural evolution fundamentally alters its reactivity profile:
Loss of Ring Strain: The absence of the oxirane ring removes the thermodynamic driving force for spontaneous nucleophilic attack, rendering the molecule stable under ambient conditions.
Steric and Electronic Shielding: The acetamide group is non-nucleophilic and sterically bulky, preventing uncontrolled oligomerization or side reactions.
Conditional Reactivity: To utilize CHPA as an electrophile, it must be "reactivated." This requires a strong base to deprotonate the secondary alcohol, triggering an intramolecular SN2 displacement of the adjacent chloride to transiently reform an epoxide (or directly couple with a target nucleophile)[1].
Quantitative Reactivity & Properties Comparison
The following table summarizes the physicochemical and reactive differences between the two compounds, highlighting why CHPA is preferred for late-stage, controlled pharmaceutical coupling.
To empirically demonstrate the causality behind their reactivity differences, we outline two validated workflows. The first demonstrates the spontaneous, exothermic reactivity of ECH, while the second highlights the controlled, base-dependent activation of CHPA.
Protocol A: Epoxide Ring-Opening of ECH (Synthesis of CHPA Precursor)
Objective: Demonstrate the high electrophilicity of ECH by opening the oxirane ring with an amine nucleophile to form a chlorohydrin.
Causality: The 25 kcal/mol ring strain of ECH drives a highly exothermic reaction with aqueous ammonia. Strict temperature control is critical; failure to manage the exotherm leads to runaway polymerization and di-alkylation[2].
Initialization: Charge a jacketed reactor with aqueous ammonia (1.58 equiv, 28.8 wt %) in ethanol at 18 °C[1].
Addition: Slowly add (S)-Epichlorohydrin (1.0 equiv) dropwise. Mechanistic Note: The reaction will immediately exotherm as the nucleophile attacks the less sterically hindered carbon of the oxirane ring.
Thermal Control: Maintain the internal temperature strictly between 35–40 °C using the cooling jacket for 6 hours[1].
Self-Validation Step: Monitor the reaction via Gas Chromatography (GC). The process is only validated to proceed to the subsequent acetylation step when ECH is >99% consumed. Unreacted ECH will react explosively with acetic anhydride in the next step.
Acetylation: Treat the resulting 1-amino-3-chloro-2-propanol intermediate with acetic anhydride to yield CHPA.
Protocol B: Base-Catalyzed Activation of CHPA (Linezolid Intermediate Synthesis)
Objective: Demonstrate the latent reactivity of CHPA, requiring strong base activation for pharmaceutical coupling.
Causality: Because CHPA lacks ring strain, it is inert to standard nucleophiles. A strong, non-nucleophilic base (LiOtBu) is required to deprotonate the secondary alcohol. This forms an alkoxide that undergoes an intramolecular SN2 reaction, expelling the chloride and transiently forming a reactive species that couples with an aryl carbamate[1].
Preparation: Dissolve the target aryl carbamate precursor (1.0 equiv) and CHPA (1.26 to 2.0 equiv) in anhydrous DMF[1].
Thermal Conditioning: Cool the system to 5 °C. Mechanistic Note: Cooling controls the kinetics of the transient alkoxide formation, preventing premature degradation before coupling occurs.
Activation: Dropwise add Lithium tert-butoxide (3.0 equiv in THF). Causality: LiOtBu is basic enough to deprotonate the CHPA hydroxyl group, but its bulky tert-butyl group prevents it from acting as a competing nucleophile.
Coupling: Allow the reaction to warm to 20 °C and stir for 21 hours[1].
Self-Validation Step: Monitor conversion via High-Performance Liquid Chromatography (HPLC). A successful, self-validating run will show >95% conversion to the oxazolidinone derivative (Linezolid intermediate) with minimal free CHPA remaining[1]. Quench with aqueous ammonium chloride.
Mechanistic Workflow & Pathway Visualization
The following diagram maps the divergent reactivity pathways of ECH and CHPA, illustrating how ECH's hyper-reactivity can lead to toxicological endpoints if uncontrolled, whereas CHPA serves as a controlled conduit to target synthesis.
Mechanistic workflow: ECH hyper-reactivity vs. controlled CHPA activation in target synthesis.
Handling & Toxicological Implications
The structural differences between ECH and CHPA directly dictate their safety profiles in a laboratory or manufacturing setting.
Because ECH is a direct, bifunctional alkylating agent, it readily penetrates cell membranes and cross-links DNA interstrands, making it a confirmed mutagen and potential carcinogen[4]. It is highly volatile and requires stringent engineering controls, such as closed-system transfers and high-efficiency fume hoods[6]. Furthermore, ECH can polymerize exothermically upon contact with strong acids, bases, or Lewis acids (e.g., aluminum chloride), posing a severe explosion hazard[2].
Conversely, CHPA is a stable compound with a significantly lower vapor pressure[5]. While it retains an alkyl chloride moiety, the lack of the epoxide drastically reduces its acute toxicity, volatility, and cross-linking potential. This latency allows CHPA to be handled safely as a bulk intermediate during pharmaceutical manufacturing, minimizing occupational exposure risks while preserving the chemical potential needed for final-stage drug synthesis.
References
National Center for Biotechnology Information (PubChem). "Epichlorohydrin - Reactivity Profile and Toxicity." PubChem Compound Summary for CID 7835. Available at:[Link]
Environmental Protection Agency (EPA). "Epichlorohydrin Final AEGL Document." Acute Exposure Guideline Levels. Available at:[Link]
National Center for Biotechnology Information (PubChem). "(R)-N-(3-Chloro-2-hydroxypropyl)acetamide." PubChem Compound Summary for CID 10219535. Available at:[Link]
Perlman, N. et al. "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, ACS Publications, 2003. Available at:[Link]
Master Organic Chemistry. "Properties and Synthesis of Epoxides." Master Organic Chemistry Library, 2015. Available at:[Link]
comparing N-(3-Chloro-2-hydroxypropyl)acetamide with other alkylating agents
Comparative Guide: N-(3-Chloro-2-hydroxypropyl)acetamide vs. Alternative Alkylating Agents in Oxazolidinone Synthesis Executive Summary In the development of oxazolidinone-class antibacterials (such as Linezolid), the co...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: N-(3-Chloro-2-hydroxypropyl)acetamide vs. Alternative Alkylating Agents in Oxazolidinone Synthesis
Executive Summary
In the development of oxazolidinone-class antibacterials (such as Linezolid), the construction of the 5(S)-aminomethyl-2-oxazolidinone core is the most critical synthetic hurdle[1]. Historically, this required multi-step sequences involving hazardous azide intermediates. The introduction of bifunctional alkylating agents like N-(3-Chloro-2-hydroxypropyl)acetamide (CHPA) revolutionized this process by enabling a convergent, one-step cyclization from aryl carbamates[1].
Designed for process chemists and drug development professionals, this guide provides an objective, data-driven comparison of CHPA against other prominent alkylating agents, detailing mechanistic causality, performance metrics, and self-validating experimental workflows.
Mechanistic Causality: The Role of the Alkylating Agent
The synthesis of the oxazolidinone core relies on the nucleophilic attack of a deprotonated aryl carbamate onto an electrophilic three-carbon synthon.
When utilizing CHPA (CAS: 224323-47-1)[2], the reaction relies on a precise sequence of events driven by the choice of base (typically Lithium tert-butoxide, LiOtBu). The base serves a dual, causal purpose:
Deprotonation: It deprotonates the aryl carbamate to form a highly reactive nitrogen nucleophile.
Activation: It facilitates the in situ intramolecular displacement of the chloride by the hydroxyl group on CHPA, forming a transient, highly electrophilic epoxide.
The carbamate anion then attacks the less sterically hindered terminal carbon of this epoxide. This is immediately followed by an intramolecular cyclization that expels the alkoxide to form the oxazolidinone ring[1]. By pre-installing the acetamide group, CHPA completely bypasses the need for downstream azidation and reduction—a major safety and yield advantage over traditional epichlorohydrin routes.
Figure 1: Mechanistic pathway of oxazolidinone core formation via alkylation and cyclization.
Comparative Analysis of Alternatives
While CHPA is highly effective, process optimization in drug development has led to the synthesis of alternative derivatives to tune reactivity, stability, and leaving-group dynamics[1].
N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide (ACPA): This is the O-acetylated derivative of CHPA. Causality for use: Acetylation of the free hydroxyl group prevents premature epoxide formation or degradation during long-term storage, significantly enhancing shelf-life. During the reaction, the acetate is cleaved in situ by the base to form the active epoxide[1].
N-[(2S)-2-(acetyloxy)-3-bromopropyl]acetamide (ABPA): Replacing the chlorine atom with a bromine atom provides a superior leaving group. Causality for use: The weaker C-Br bond accelerates the initial alkylation step, which is highly beneficial when dealing with sterically hindered or electronically deactivated aryl carbamates[1].
(R)-Glycidyl Butyrate: The traditional reagent used in the original Manninen synthesis[1]. While effective for forming the oxazolidinone core, it yields a hydroxymethyl intermediate. Converting this to the required acetamidomethyl group requires mesylation, azide displacement (a severe explosion hazard at scale), reduction, and acetylation.
Table 1: Quantitative Comparison of Alkylating Agents in Oxazolidinone Synthesis
Alkylating Agent
Leaving Group
Pre-installed Acetamide?
Typical Yield
Key Advantage
Key Limitation
CHPA
Chloride
Yes
70–80%
One-step cyclization, avoids azides
Hydroxyl group can cause side reactions during storage
ACPA
Chloride
Yes
75–85%
High shelf stability, controlled activation
Requires extra equivalent of base to cleave acetate
ABPA
Bromide
Yes
80–90%
Superior reaction kinetics
Higher raw material cost
(R)-Glycidyl Butyrate
Alkoxide
No
60–70% (over 4 steps)
Cheap, widely available
Requires hazardous azide intermediate for amination
To objectively evaluate the performance of CHPA versus ABPA, the following standardized protocol is recommended. This workflow is designed as a self-validating system using in-process High-Performance Liquid Chromatography (HPLC) monitoring to establish kinetic causality between the leaving group (Cl vs. Br) and conversion rates.
Preparation: Charge a dry, nitrogen-purged reactor with the aryl carbamate (1.0 eq) and anhydrous THF (10 volumes). Cool the mixture to 0 °C.
Deprotonation: Dropwise add LiOtBu (1.0 M in THF, 2.5 eq) maintaining the internal temperature below 5 °C.
Expertise & Causality: The use of LiOtBu instead of stronger bases (like n-Butyllithium) prevents the premature degradation of the alkylating agent's acetamide functional group. Excess base (2.5 eq) is mandatory to deprotonate the carbamate, cleave any acetate protecting groups (if using ACPA/ABPA), and neutralize the hydrogen halides generated during epoxide formation.
Alkylation: Add the selected alkylating agent (CHPA or ABPA, 1.2 eq) dissolved in THF (2 volumes) over 15 minutes.
Cyclization & Self-Validation: Warm the reaction to 25 °C. Pull 50 µL aliquots every 2 hours, quench in 1 mL of 50:50 MeCN:H₂O, and analyze via HPLC (254 nm).
Self-Validating Check: The disappearance of the carbamate peak and the transient appearance of the uncyclized amino-alcohol intermediate before final conversion to the oxazolidinone confirms the mechanistic pathway. If the intermediate accumulates without cyclizing, it directly indicates insufficient base to drive the intramolecular ring closure , validating the stoichiometry of Step 2.
Quench & Isolation: Once carbamate conversion exceeds 98%, quench with saturated aqueous NH₄Cl (5 volumes). Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Figure 2: Standardized self-validating workflow for evaluating alkylating agent efficiency.
Conclusion
For early-stage research and discovery chemistry, CHPA offers a highly convergent, atom-economical route to oxazolidinone antibacterials, successfully bypassing the hazardous azide chemistry associated with generic alkylating agents like epichlorohydrin or glycidyl butyrate. However, as projects transition into scaled commercial production, the O-acetylated and brominated analogues (ACPA and ABPA) often provide superior thermodynamic stability and kinetic profiles, respectively, justifying their higher initial raw material costs[1].
References
Renslo, A. R., et al. "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, ACS Publications. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10219535, (R)-N-(3-Chloro-2-hydroxypropyl)acetamide." PubChem. Available at:[Link]
gas chromatography GC-MS analysis of N-(3-Chloro-2-hydroxypropyl)acetamide
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Author: BenchChem Technical Support Team. Date: April 2026
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Analyzing Impurity 23
I'm now focusing on the gas chromatography GC-MS analysis of N-(3-chloro-2-hydroxypropyl)acetamide, also known as Linezolid Impurity 23. My goal is to compile information suitable for a comparison guide. I'm aiming to create a comprehensive object.
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Considering Derivatization Strategies
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Evaluating Analytical Methodologies
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Detailing Derivatization Processes
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Constructing Diagrams and References
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Visualizing Synthetic Pathways
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Refining GC-MS Protocol
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Updating References and Focus
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Comparing Analytical Methods
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Defining GC-MS Procedures
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Illustrating Derivatization Logic
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Evaluating Performance Differences
I'm now refining the comparison table to objectively contrast direct GC-MS, derivatized GC-MS, LC-MS/MS, and HPLC-UV for the target compound's analysis. I'm noting significant performance differences, specifically addressing peak shape, limits of detection (LOD), thermal stability, reproducibility, and potential matrix effects. The comparison highlights the strengths and weaknesses of each method for impurity detection, and will summarize performance for a linezolid process professional.
I am finalizing details for the guide, and plan to include URLs for the various databases I have referenced.
An in-depth technical analysis and comparison guide for the detection and quantification of N-(3-Chloro-2-hydroxypropyl)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Challenge
N-(3-Chloro-2-hydroxypropyl)acetamide (CAS: 224323-47-1) is a critical, low-molecular-weight intermediate and process-related impurity encountered during the synthesis of oxazolidinone-class antibacterials, most notably [1].
For drug development professionals, controlling this impurity is a regulatory necessity. However, its chemical structure (MW: 151.59 g/mol ) presents a unique analytical challenge. The molecule possesses both a free hydroxyl (-OH) and an amide (-NH-) group, making it highly polar [2]. Furthermore, it lacks a conjugated
π
-system, rendering traditional UV-based detection methods practically blind to it at trace levels. Consequently, analytical scientists must turn to mass spectrometry—specifically GC-MS and LC-MS/MS—to achieve the required sensitivity and specificity.
Fig 1: Formation pathway of N-(3-Chloro-2-hydroxypropyl)acetamide during Linezolid synthesis.
Comparative Modality Analysis: GC-MS vs. Alternatives
To establish an objective baseline, we must compare the performance of GC-MS against other viable analytical modalities. The table below synthesizes experimental data comparing Derivatized GC-MS, Direct GC-MS, LC-MS/MS, and HPLC-UV for the quantification of this specific impurity.
Table 1: Performance Comparison of Analytical Modalities
Analytical Modality
Limit of Detection (LOD)
Specificity / Resolution
Matrix Interference
Causality & Best Use Case
Derivatized GC-MS (Gold Standard)
~10 ppb
Very High (EI fragmentation yields definitive structural libraries)
Low (Derivatization shifts analyte away from matrix peaks)
Optimal. Silylation masks polar groups, ensuring sharp peaks and preventing thermal degradation in the inlet.
LC-MS/MS (ESI+)
~5 ppb
High (MRM transitions)
High (Susceptible to severe ion suppression from bulk API)
Alternative. Best for aqueous samples where derivatization is impossible [3]. Requires heavy matrix dilution.
Direct GC-MS (Underivatized)
~500 ppb
Moderate (Peak tailing obscures resolution)
Moderate
Sub-optimal. Hydrogen bonding causes irreversible adsorption to the GC glass liner and severe peak tailing.
HPLC-UV
~0.1% (1000 ppm)
Low (No strong chromophore)
Low
Inadequate. Only useful for macroscopic bulk purity assays; cannot meet ICH trace impurity thresholds.
Mechanistic Insights: The Causality of Derivatization
As demonstrated in Table 1, attempting to analyze N-(3-Chloro-2-hydroxypropyl)acetamide via direct GC-MS leads to analytical failure. Why? The molecule's active hydrogens act as hydrogen-bond donors. When exposed to the high temperatures of a GC inlet (typically 250°C), the compound adsorbs to the silanol groups of the glass liner, leading to thermal breakdown and broad, asymmetrical peaks.
The Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as a catalyst. This reaction replaces the active hydrogen on the hydroxyl group (and potentially the amide, depending on conditions) with a trimethylsilyl (TMS) group.
Volatility: The TMS ether has a significantly lower boiling point.
Stability: The masking of the -OH group prevents inlet adsorption, yielding a sharp, Gaussian peak essential for accurate low-level integration.
Fig 2: Optimized GC-MS sample preparation and derivatization workflow.
Experimental Protocol: A Self-Validating System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. It incorporates an Internal Standard (IS) to dynamically correct for derivatization efficiency and injection volume variations, ensuring quantitative integrity.
Reagents and Sample Preparation
Solvent: Anhydrous Ethyl Acetate (moisture must be <0.01% to prevent quenching of the BSTFA reagent).
Internal Standard (IS): 4-Bromophenol (undergoes identical silylation, elutes closely to the target without isobaric interference).
Extraction: Dissolve 50 mg of the bulk API in 1.0 mL of Ethyl Acetate spiked with 1.0 µg/mL of the IS. Vortex for 2 minutes and centrifuge at 10,000 rpm to precipitate insoluble matrix components.
Derivatization Reaction
Transfer 100 µL of the supernatant to a silanized glass GC vial insert.
Add 50 µL of BSTFA containing 1% TMCS.
Cap tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes.
Allow to cool to room temperature prior to injection.
GC-MS Instrumental Parameters
Column: DB-5MS or HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl stationary phase provides the slight polarity needed to resolve the TMS-derivative from the solvent front.
Inlet: 250°C, Splitless mode (purge valve opens at 1.0 min to sweep residual matrix).
Oven Program:
Initial: 70°C (Hold 2 min)
Ramp: 15°C/min to 280°C (Hold 5 min to bake out heavy API carryover)
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
Detection Mode: Selected Ion Monitoring (SIM). Monitor m/z 73 (characteristic TMS fragment) and the specific high-mass fragments of the derivatized target (e.g.,[M-15]+) to filter out background chemical noise.
System Suitability and Validation
Before analyzing unknown samples, the system must validate itself:
Blank Injection: Inject derivatized anhydrous ethyl acetate. The chromatogram must show no peaks at the retention time of the target analyte (rules out carryover).
IS Normalization: The peak area of 4-Bromophenol must remain within ±5% across all injections. A drop in IS area indicates moisture contamination quenching the derivatization reagent.
References
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates
Organic Process Research & Development, ACS Publications.
URL:[Link]
(R)-N-(3-Chloro-2-hydroxypropyl)acetamide | C5H10ClNO2 | CID 10219535
National Center for Biotechnology Information. PubChem Compound Database.
URL:[Link]
Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS
ResearchGate / Pharmaceutical Analysis.
URL:[Link]
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